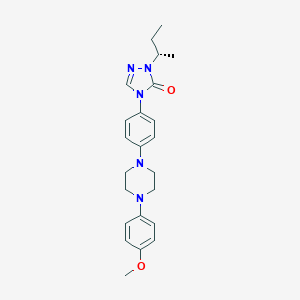

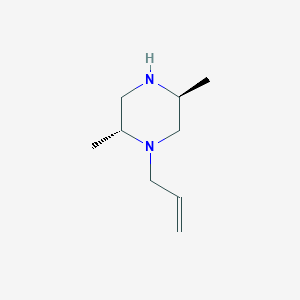

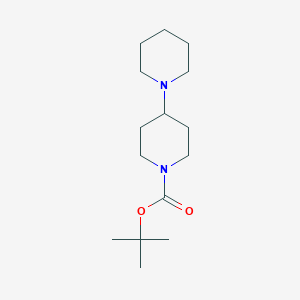

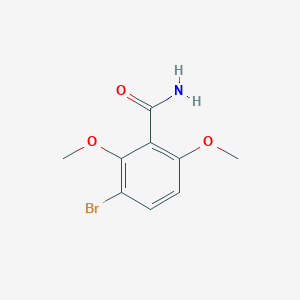

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable interest due to their unique biochemical properties . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate .Scientific Research Applications

Precursor for Biologically Active Compounds

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate: serves as a precursor in the synthesis of various biologically active compounds. Its structure is versatile for modifications that can lead to the creation of molecules with potential therapeutic effects .

Scaffold for Natural Product Synthesis

This compound is used as a scaffold for synthesizing natural products, including those isolated from plants, bacteria, and fungi. It’s particularly useful in creating complex molecules found in nature .

Pharmaceutical Research

In pharmaceutical research, Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate is utilized for the development of new drugs. Its piperidine rings are common in medicinal chemistry, often found in drugs acting on the central nervous system .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound is involved in multi-step synthetic routes. It’s used to introduce piperidine motifs into larger, more complex molecules .

Material Science

In material science, the compound’s derivatives can be used to modify surface properties of materials or to create new polymers with unique characteristics .

Analytical Chemistry

In analytical chemistry, derivatives of Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate can be used as standards or reagents in various chemical analyses to determine the presence of similar structures in complex mixtures .

Future Directions

Mechanism of Action

Mode of Action

The mode of action of “Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate” is currently unknown due to the lack of specific information on its targets . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFAXNJXMEHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561794 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125541-12-0 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

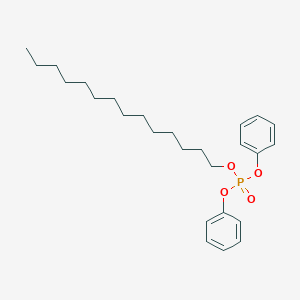

![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)

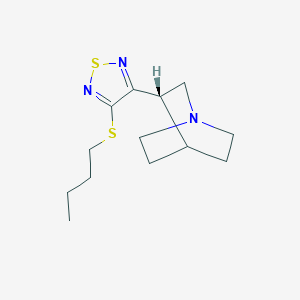

![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)